molecular formula C10H12ClNOS B2658474 (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride CAS No. 1158231-76-5

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride

Cat. No.: B2658474
CAS No.: 1158231-76-5
M. Wt: 229.72
InChI Key: YJSFRDSKAOZRRC-UHFFFAOYSA-N
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Description

“(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158231-76-5 . It has a molecular formula of C10H12ClNOS and a molecular weight of 229.72 . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h1-5,8,11H,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 229.72 . It is typically stored at room temperature .

Scientific Research Applications

Synthetic Applications

  • Preparation of Homoallylamines and α-Aminonitriles : New diverse N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines and α-aminonitriles were prepared using indium-mediated Barbier-type reactions and direct three-component reactions. These compounds have potential applications in organic synthesis due to their versatile chemical structures (Méndez & Kouznetsov, 2008).

  • Asymmetric Deprotonation for Synthesis : Asymmetric deprotonation of (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine was used to achieve highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, including the 2-thienyl and 3-furyl analogs, highlighting its utility in producing enantiomerically enriched compounds (Wu, Lee, & Beak, 1996).

Material Science Applications

  • Solvatochromism and Crystallochromism : The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings demonstrated their solvatochromic and crystallochromic properties, indicating their potential for use in sensing applications and materials science (El-Sayed et al., 2003).

  • Development of Fluorescent Analogues for DNA Research : Fluorescent dyes based on 2-thienyl-, 2-furyl-, and 2-phenyl-3-hydroxychromones linked to deoxyuridine demonstrated significant potential for DNA research, offering a new tool for sensing interactions within nucleic acids (Barthes et al., 2015).

Medicinal Chemistry Applications

  • Antifungal Agents : Homoallylamines and related derivatives, including compounds with furyl and thienyl groups, have shown significant antifungal activity against dermatophytes. This highlights their potential as antifungal agents and opens avenues for further drug development (Suvire et al., 2006).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h1-5,8,11H,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSFRDSKAOZRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CSC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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